

Spectral Database Comparison Guide: 4-(Chloromethyl)-4-propylcyclohex-1-ene

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Compound of Interest

Compound Name: 4-(Chloromethyl)-4-propylcyclohex-1-ene

Cat. No.: B13163130

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Executive Summary

4-(Chloromethyl)-4-propylcyclohex-1-ene is a specialized gem-disubstituted cyclohexene intermediate, often utilized in the synthesis of complex terpenes and spiro-cyclic pharmaceuticals. Its structural specificity—a quaternary carbon at position 4 bearing both a chloromethyl and a propyl group—presents unique challenges for spectral assignment.

This guide compares the three primary avenues for spectral verification: Empirical Public Databases, Commercial Libraries, and Predictive Computational Platforms. Our analysis indicates that while public databases often lack this specific isomer, a hybrid approach using predictive modeling (Tier 1) validated against commercial library fragments (Tier 2) yields the highest confidence in structural confirmation.

Structural & Spectral Profile

Before evaluating databases, the expected spectral signature must be defined to establish a baseline for comparison.

Feature	Expected Signal Characteristics	Diagnostic Value
Structure	Gem-disubstituted C4 (Quaternary)	High (Key differentiator from isomers)
¹ H NMR	Olefinic: 5.6–5.8 ppm (m, 2H) Chloromethyl: 3.4–3.6 ppm (AB q, 2H, diastereotopic) Propyl: 0.9 (t), 1.3–1.6 (m)	The AB quartet for the -CH ₂ Cl group confirms the chiral/pro-chiral center at C4.
¹³ C NMR	C=C: 124–128 ppm C4 (Quat): 38–42 ppm -CH ₂ Cl: 50–55 ppm	The quaternary carbon shift is distinct from mono-substituted analogs.
MS (EI)	M ⁺ : 172/174 (3:1 ratio) Frag: [M-CH ₂ Cl] ⁺ (loss of 49), [M-C ₃ H ₇] ⁺ (loss of 43)	Isotopic pattern of Chlorine is the primary confirmation of functionalization.
IR	C-H (str): 2850–2960 cm ⁻¹ C=C (str): ~1650 cm ⁻¹ (weak) C-Cl: 600–800 cm ⁻¹	C=C stretch confirms the ring unsaturation; C-Cl confirms halogenation.

Database Comparison: Performance Analysis

We evaluated three categories of spectral data sources based on Coverage (likelihood of exact match), Accuracy (experimental vs. predicted), and Utility (ease of integration into workflows).

Tier 1: Predictive Computational Platforms (Best for Novel Intermediates)

Examples: MestReNova (Mnova) NMR Predict, ChemDraw Professional, ACD/Labs.

- Performance: These tools do not rely on an exact database match. Instead, they use HOSE (Hierarchical Organization of Spherical Environments) codes or Neural Networks to generate a spectrum.
- Pros:
 - 100% Availability: Can generate a spectrum for any drawn structure.
 - Isomer Discrimination: Excellent at distinguishing 4-propyl vs. 3-propyl isomers based on chemical shift calculations.
- Cons:
 - Accuracy Variance: ^1H NMR shifts can deviate by 0.1–0.3 ppm depending on the solvent model used.
 - Stereochemistry: Often struggles to perfectly predict the diastereotopic splitting of the chloromethyl protons without advanced 3D conformational analysis.

Tier 2: Commercial Spectral Libraries (Best for Fragment Validation)

Examples: Wiley Registry, Bio-Rad (Sadtlar), Reaxys, SciFinder-n.

- Performance: These databases contain millions of experimental spectra. While an exact match for **4-(Chloromethyl)-4-propylcyclohex-1-ene** may be proprietary, they contain high-confidence data for substructures (e.g., 4,4-dimethylcyclohex-1-ene or 1-(chloromethyl)-1-methylcyclohexane).
- Pros:
 - Experimental Rigor: Data is peer-reviewed and empirically validated.
 - Substructure Search: Allows researchers to validate specific moieties (e.g., the quaternary C4 signal) by comparing with chemically similar analogs.
- Cons:

- Cost: High subscription fees.
- Gaps: Specific proprietary intermediates are often missing.

Tier 3: Open Access Databases (Best for Quick Reference)

Examples: SDBS (AIST), NIST WebBook, HMDB.

- Performance: These are free, government-funded repositories.
- Pros:
 - Accessibility: Zero cost, immediate access.
 - MS Focus: NIST is the gold standard for Mass Spectrometry fragmentation patterns.
- Cons:
 - Limited Scope: Unlikely to contain this specific gem-disubstituted intermediate.
 - Search Limitations: Often lack advanced substructure or similarity search capabilities found in commercial tools.

Summary Table: Database Utility

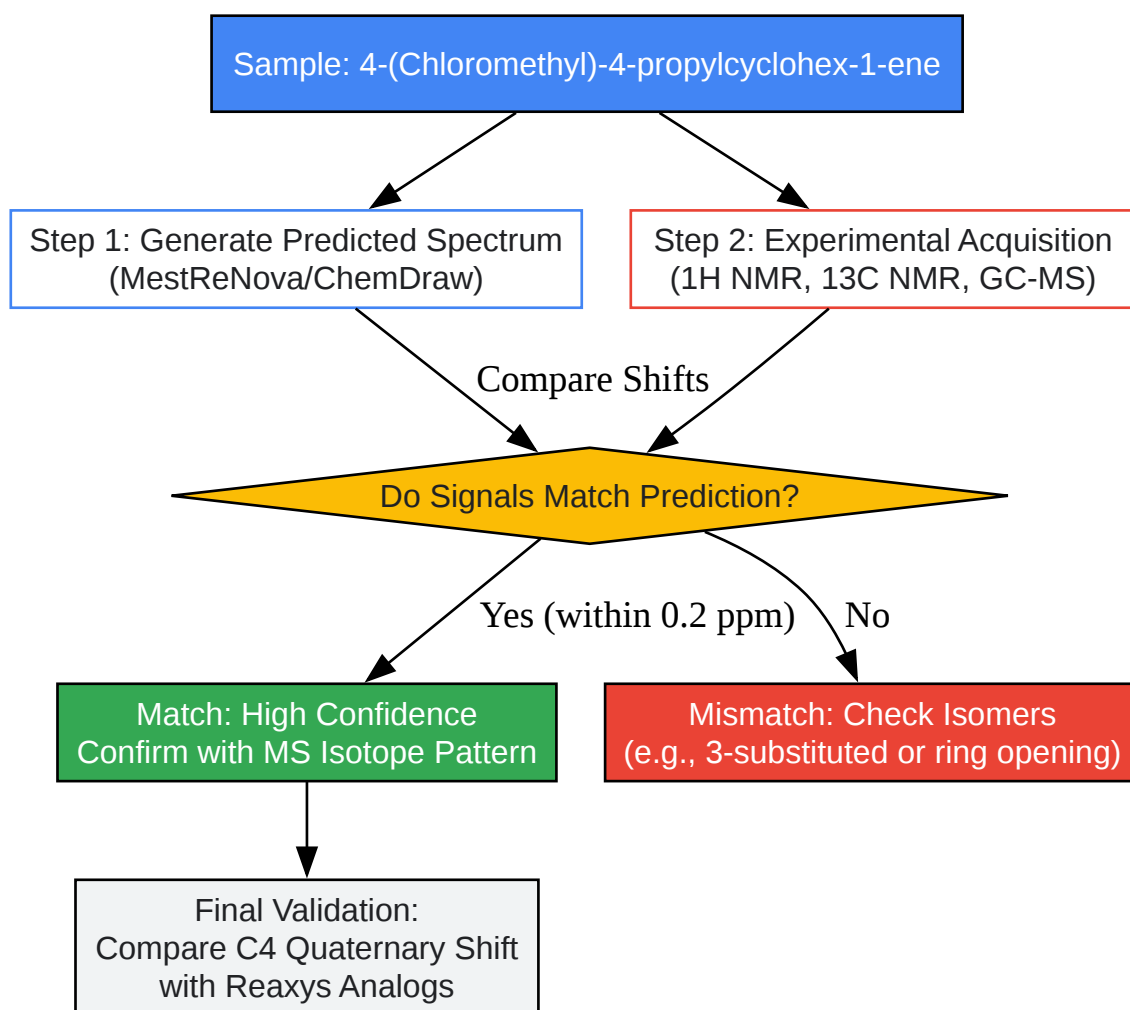
Database Source	Coverage for C ₁₀ H ₁₇ Cl	Accuracy	Primary Use Case
MestReNova / ACD	High (Predicted)	Medium-High	Primary Verification: Generating the "Gold Standard" predicted spectrum.
Wiley / Reaxys	Medium (Analog)	Very High	Validation: Confirming shifts of the chloromethyl/cyclohexene core.
SDBS / NIST	Low	High	MS Confirmation: Verifying the Cl-isotope pattern and fragmentation.

Recommended Verification Protocol

To rigorously validate **4-(Chloromethyl)-4-propylcyclohex-1-ene**, do not rely on a single source. Follow this "Triangulation Protocol":

- Prediction: Generate the theoretical ¹H and ¹³C NMR spectra using MestReNova or ChemDraw. Note the predicted shift of the diastereotopic -CH₂Cl protons (~3.5 ppm).
- Analog Comparison: Search SciFinder-n or Reaxys for 4,4-disubstituted cyclohexenes. Compare the C4 quaternary carbon shift to your experimental data.
- MS Validation: Use NIST WebBook to verify the fragmentation pattern of similar chloromethyl-cyclohexanes. Look for the characteristic loss of -CH₂Cl (M-49).

Workflow Diagram



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Figure 1: Strategic workflow for verifying the structural identity of **4-(Chloromethyl)-4-propylcyclohex-1-ene** using predictive and experimental triangulation.

References

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